molecular formula C8H4F3NO5 B060611 2-Nitro-5-(trifluoromethoxy)benzoic acid CAS No. 189359-65-7

2-Nitro-5-(trifluoromethoxy)benzoic acid

Cat. No. B060611
Key on ui cas rn: 189359-65-7
M. Wt: 251.12 g/mol
InChI Key: GQEIKAXUKWLVPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129233B2

Procedure details

To a solution of 3-trifluoromethoxybenzoic acid (49.0 g, 0.24 mol) in sulfuric acid (500 mL) at less than 0° C. (ice-MeOH bath) was added a solution of potassium nitrate (31.3 g, 0.31 mol) in sulfuric acid (200 mL) over 20 minutes. The resulting solution was stirred at 0° C. for 2 hours, then warmed to room temperature and stirred for 18 hours. The reaction was poured into ice and the resulting acidic solution was extracted with EtOAc (5×). The combined organics were washed with H2O (1×), brine (2×), H2O (1×) and brine (1×), dried (Na2SO4), filtered and concentrated in vacuo to give the crude sub-title compound (65.7 g) as a solid contaminated with HOAc. The crude sub-title compound was dissolved in EtOAc and toluene and concentrated in vacuo to give a HOAc free solid (58.4 g, 97%) that was used in the next step without further purification.
Quantity
49 g
Type
reactant
Reaction Step One
[Compound]
Name
ice MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][CH:12]=1)[C:7]([OH:9])=[O:8].[N+:15]([O-])([O-:17])=[O:16].[K+]>S(=O)(=O)(O)O.CCOC(C)=O>[N+:15]([C:10]1[CH:11]=[CH:12][C:4]([O:3][C:2]([F:13])([F:14])[F:1])=[CH:5][C:6]=1[C:7]([OH:9])=[O:8])([O-:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
FC(OC=1C=C(C(=O)O)C=CC1)(F)F
Name
ice MeOH
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
potassium nitrate
Quantity
31.3 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
The reaction was poured into ice
EXTRACTION
Type
EXTRACTION
Details
the resulting acidic solution was extracted with EtOAc (5×)
WASH
Type
WASH
Details
The combined organics were washed with H2O (1×), brine (2×), H2O (1×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude sub-title compound (65.7 g) as a solid contaminated with HOAc
CONCENTRATION
Type
CONCENTRATION
Details
toluene and concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a HOAc free solid (58.4 g, 97%) that
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=C(C=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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